molecular formula C21H15N3O3 B2627364 N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 887198-19-8

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2627364
CAS No.: 887198-19-8
M. Wt: 357.369
InChI Key: WFCDKBBPAIGQJA-UHFFFAOYSA-N
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Description

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities, and a benzodioxole group, which is often found in bioactive molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by the introduction of the benzodioxole moiety via coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)cinnamamide
  • 2-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-1,3-benzodioxole

Uniqueness

What sets N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide apart is its unique combination of the imidazo[1,2-a]pyridine and benzodioxole moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile therapeutic agent.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-21(15-6-9-18-19(11-15)27-13-26-18)22-16-7-4-14(5-8-16)17-12-24-10-2-1-3-20(24)23-17/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCDKBBPAIGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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